molecular formula C10H16O3 B8736547 Ethyl 2-(1-methyl-2-oxocyclopentyl)acetate CAS No. 58928-64-6

Ethyl 2-(1-methyl-2-oxocyclopentyl)acetate

Cat. No.: B8736547
CAS No.: 58928-64-6
M. Wt: 184.23 g/mol
InChI Key: QQGRKXOXTHCAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-methyl-2-oxocyclopentyl)acetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

58928-64-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-(1-methyl-2-oxocyclopentyl)acetate

InChI

InChI=1S/C10H16O3/c1-3-13-9(12)7-10(2)6-4-5-8(10)11/h3-7H2,1-2H3

InChI Key

QQGRKXOXTHCAOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCC1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium tert.-amylate in toluene (70 ml, 0.1 mole) is added dropwise with stirring under an atmosphere of nitrogen to a solution of 2-methylcyclopentanone (9.8 g, 0.1 mole) and ethyl bromoacetate (16.7 g, 0.1 mole) in dry benzene (100 ml). The reaction is exothermic, a precipitate is formed, and the mixture turns yellow-orange. Stirring is continued for 3 hrs. at room temperature, the solution is washed with 1% HCl, cold water, and brine, dried over anhydrous magnesium sulfate and the solvent evaporated to yield 1-methyl-2-oxocyclopentane acetic acid ethyl ester as a pale yellow oil which is used without further purification in the subsequent step and which is identical with the same compound described in Example 5.
[Compound]
Name
sodium tert.-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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